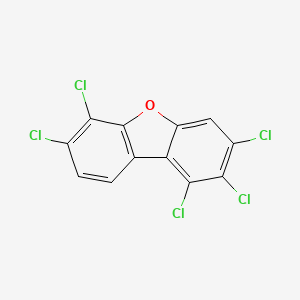

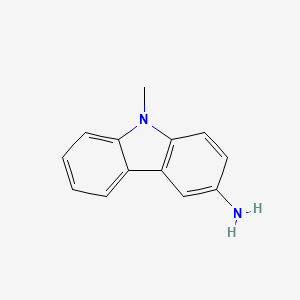

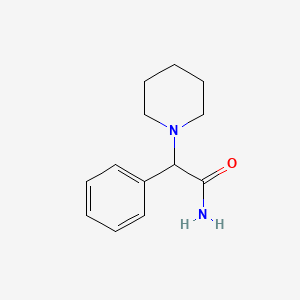

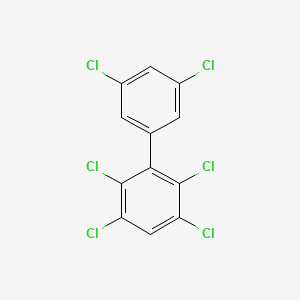

![molecular formula C18H15Cl2NO B1345230 4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride CAS No. 1135066-56-6](/img/structure/B1345230.png)

4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride is a chlorinated aniline derivative. Anilines are a class of compounds that are structurally characterized by an amino group attached to a phenyl group. Chlorinated anilines, in particular, have one or more chlorine atoms substituted onto the phenyl ring, which can significantly alter their chemical and physical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of chlorinated biphenyl compounds can be complex due to the presence of multiple reactive sites. A general synthetic approach for chlorinated biphenyl catechols, which are structurally related to the compound , involves the coupling of dimethyl catechol ethers with dichloroaniline via the Cadogan reaction, followed by demethylation with BBr3 to yield the target catechols . This method could potentially be adapted for the synthesis of 4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated anilines is characterized by the presence of a chloro substituent on the aromatic ring, which can influence the electronic distribution and reactivity of the molecule. For instance, the generation and reactivity of the 4-aminophenyl cation, a related species, have been studied through photolysis of 4-chloroaniline, revealing insights into the planar geometry and stabilization of the cationic form .

Chemical Reactions Analysis

Chlorinated anilines can undergo various chemical reactions, including oxidative processes. The electrochemical oxidation of 4-chloroaniline has been studied, showing that it can lead to the formation of unstable chloronium intermediates and subsequent products such as p-quinoneimine . Additionally, the biotransformation of chlorinated triazenes into chloroanilines involves intramolecular processes that can result in chlorine migration .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines are influenced by the presence of the chlorine atom. For example, the electrochemical study of 4-chloroaniline revealed that its oxidation is a one-electron process followed by disproportionation . The co-crystallization of related compounds, such as 3-chloro-4-hydroxyphenylacetic acid, with various agents, has been investigated to understand the intermolecular interactions and synthon motifs, which can provide insights into the solid-state properties of similar chlorinated anilines .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of derivatives related to "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride" and their potential antimicrobial activities. For instance, Patel et al. (2011) describe a compound synthesized using 4-chloroaniline, which exhibited antimicrobial properties against species like Bacillus subtillis and Staphylococcus aureus (Patel, Nimavat, Vyas, & Patel, 2011). Similarly, Patel and Patel (2012) investigated novel chalcone derivatives synthesized from 4-chloroaniline, also displaying antimicrobial effectiveness (Patel & Patel, 2012).

Chemical Reactions and Oxidation Studies

Significant research has been conducted on the chemical reactions and oxidation processes involving compounds related to "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride." Holland and Saunders (1968) studied the peroxidation of 4-chloroaniline, yielding specific compounds and elucidating the process's intermediates (Holland & Saunders, 1968). Guizzardi et al. (2001) explored the photolysis of 4-chloroaniline, detailing the generation of specific cations and their reactivity (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Bioremediation and Environmental Impact

The role of "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride" related compounds in bioremediation and their environmental impact have been a focus of research. Kang and Kim (2007) isolated bacteria capable of degrading chloroaniline compounds, highlighting the potential for bioremediation of pollutants (Kang & Kim, 2007).

Synthesis and Characterization of Derivatives

Various studies have been devoted to synthesizing and characterizing derivatives of "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride." Karipcin and Arabali (2006) synthesized ketooximes and their complexes, starting from reactions involving chloroacetyl chloride and biphenyl, providing insights into the chemical properties and potential applications of these compounds (Karipcin & Arabali, 2006).

properties

IUPAC Name |

3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO.ClH/c19-17-12-15(20)8-11-18(17)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZOUBBVAZHXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.